molecular formula C21H32N2O2 B14940618 4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide

4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide

Cat. No.: B14940618
M. Wt: 344.5 g/mol
InChI Key: LABJKWPCAUCLSX-UHFFFAOYSA-N
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Description

4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxamide group, and various substituents

Preparation Methods

The synthesis of 4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.

    Addition of substituents: The methyl and phenylethyl groups are introduced through alkylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where substituents on the cyclohexane ring or the amide group are replaced by other functional groups.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperatures and pressures to facilitate the desired transformations .

Scientific Research Applications

4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar compounds to 4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide include:

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

4-methyl-N-[3-methyl-1-oxo-1-(2-phenylethylamino)butan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H32N2O2/c1-15(2)19(23-20(24)18-11-9-16(3)10-12-18)21(25)22-14-13-17-7-5-4-6-8-17/h4-8,15-16,18-19H,9-14H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

LABJKWPCAUCLSX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NCCC2=CC=CC=C2

solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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